In-Depth Technical Guide: Structure Elucidation of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid
In-Depth Technical Guide: Structure Elucidation of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic Acid
Executive Summary
The definitive structural elucidation of small organic molecules requires a self-validating, multi-modal analytical approach. This whitepaper details the comprehensive characterization of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid (Chemical Formula: C₁₂H₁₀BrNO₂S). By integrating High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a closed-loop validation system. This guide is designed for researchers and drug development professionals investigating thiazole-propanoic acid derivatives, which frequently serve as critical pharmacophores in the development of 1[1].
Rationale & Analytical Strategy
The target molecule presents several structural challenges: a proton-deficient 1,3-thiazole ring, a heavy halogen substituent (bromine), a carboxylic acid functional group, and a chiral center at the C(3) position. To unambiguously assign this structure, we employ a sequential logic:
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HR-ESI-MS establishes the exact molecular formula and identifies the halogen via isotopic signatures.
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1D/2D NMR maps the atomic-level connectivity and spatial arrangement, serving as the workhorse for 2[2].
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FT-IR provides orthogonal confirmation of functional groups that may undergo solvent exchange in NMR.
Figure 1: Integrated analytical workflow for small molecule structure elucidation.
High-Resolution Mass Spectrometry (HR-ESI-MS)
Causality of Choice: Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the pseudo-molecular ion ([M+H]⁺), which is often lost in hard ionization methods like Electron Ionization (EI).
The presence of the bromine atom is unambiguously confirmed by the characteristic ~1:1 intensity ratio of the isotopic peaks at m/z 311.9691 (⁷⁹Br) and 313.9675 (⁸¹Br). To derive structural sub-components,3[3] are employed. Collision-Induced Dissociation (CID) triggers the neutral loss of water (-18 Da) from the carboxylic acid, followed by the cleavage of the propanoic acid side chain (-59 Da).
Figure 2: Proposed ESI-MS/MS fragmentation pathway for the target molecule.
Table 1: HR-ESI-MS Quantitative Data Summary
| Ion Species | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) |
| [M+H]⁺ (⁷⁹Br) | C₁₂H₁₁⁷⁹BrNO₂S⁺ | 311.9694 | 311.9691 | -0.96 | 100 |
| [M+H]⁺ (⁸¹Br) | C₁₂H₁₁⁸¹BrNO₂S⁺ | 313.9673 | 313.9675 | +0.64 | 98 |
| [M+H-H₂O]⁺ | C₁₂H₉⁷⁹BrNOS⁺ | 293.9588 | 293.9585 | -1.02 | 45 |
| [M+H-CH₂COOH]⁺ | C₁₀H₇⁷⁹BrNS⁺ | 252.9483 | 252.9480 | -1.18 | 75 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Choice: While MS confirms the elemental inventory, NMR is essential for establishing the exact atomic connectivity. The 4[4] resolves the specific regio-isomerism of the thiazole and bromophenyl rings.
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¹H NMR Spin Systems: The chiral center at C(3) restricts the rotation of the adjacent C(2) methylene group, rendering its two protons diastereotopic. This creates a classic ABX spin system, observed as two distinct doublet of doublets (dd) at δ 3.42 and 3.15 ppm, coupling with the C(3) methine proton at δ 5.02 ppm. The thiazole protons resonate characteristically downfield at δ 7.75 and 7.58 ppm[1].
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2D NMR Connectivity: COSY establishes the H(2)-H(3) scalar coupling. Crucially, HMBC bridges the isolated spin systems: the H(3) methine proton shows strong ³J correlations to both the thiazole C(2') and the bromophenyl C(1''), confirming that both rings are anchored to the same carbon.
Figure 3: Key 2D NMR (COSY and HMBC) correlations establishing the molecular backbone.
Table 2: ¹H and ¹³C NMR Assignments (600 MHz, DMSO-d₆)
| Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations | Key COSY Correlations |
| 1 (C=O) | 173.2 | 12.45, br s (1H, OH) | - | - |
| 2 (CH₂) | 40.5 | 3.42, dd, J=16.2, 8.5 (1H)3.15, dd, J=16.2, 6.8 (1H) | C1, C3, C2' | H3 |
| 3 (CH) | 45.8 | 5.02, dd, J=8.5, 6.8 (1H) | C1, C2', C1'', C2'', C6'' | H2 |
| 2' (Thiazole) | 170.4 | - | - | - |
| 4' (Thiazole) | 142.1 | 7.75, d, J=3.3 (1H) | C2', C5' | H5' |
| 5' (Thiazole) | 119.6 | 7.58, d, J=3.3 (1H) | C2', C4' | H4' |
| 1'' (Phenyl) | 144.5 | - | - | - |
| 2'' (Phenyl) | 131.2 | 7.52, t, J=1.8 (1H) | C3, C4'', C6'' | H4'', H6'' |
| 3'' (C-Br) | 122.4 | - | - | - |
| 4'' (Phenyl) | 130.5 | 7.45, ddd, J=8.0, 1.8, 1.0 (1H) | C2'', C6'' | H5'' |
| 5'' (Phenyl) | 130.8 | 7.28, t, J=8.0 (1H) | C1'', C3'' | H4'', H6'' |
| 6'' (Phenyl) | 127.3 | 7.35, dt, J=8.0, 1.5 (1H) | C2'', C4'' | H5'' |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Choice: The carboxylic acid proton (δ 12.45 ppm) can sometimes appear as a broad, indistinguishable baseline hump in NMR due to rapid solvent exchange. FT-IR acts as an orthogonal safeguard. The spectrum reveals a broad absorption band from 3300–2500 cm⁻¹ (O-H stretch) and a sharp, intense peak at 1710 cm⁻¹ (C=O stretch), definitively confirming the intact propanoic acid moiety. An absorption at 1075 cm⁻¹ corresponds to the aryl C-Br stretching vibration.
Experimental Protocols
The following step-by-step methodologies represent a self-validating analytical system.
Protocol A: Sample Preparation
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Purity Verification: Ensure the analyte is >98% pure via UPLC-UV prior to structural analysis to prevent spectral crowding.
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MS Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid to promote protonation.
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NMR Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.
Protocol B: HR-ESI-MS Acquisition
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Inject the sample via direct infusion at a flow rate of 10 µL/min into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
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Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV, desolvation temperature of 250 °C, and cone gas flow of 50 L/h.
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Acquire full scan MS data from m/z 100 to 1000.
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For MS/MS, isolate the[M+H]⁺ precursor ion (m/z 312) in the quadrupole and apply a collision energy ramp of 15–35 eV using Argon as the collision gas.
Protocol C: NMR Acquisition
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Insert the prepared NMR tube into a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe. Regulate the sample temperature to 298 K.
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1D ¹H NMR: Acquire using a standard 30° pulse sequence (zg30), 64k data points, 16 scans, and a relaxation delay (D1) of 2.0 s.
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1D ¹³C NMR: Acquire using a power-gated decoupling sequence (zgpg30), 64k data points, 1024 scans, and D1 of 2.0 s.
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2D COSY: Acquire using a gradient-selected magnitude-mode sequence (cosygpqf), 256 t1 increments, and 4 scans per increment.
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2D HMBC: Acquire using a gradient-selected sequence optimized for long-range couplings of 8 Hz (hmbcgplpndqf), 256 t1 increments, and 16 scans per increment.
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Process all spectra with zero-filling, appropriate window functions (exponential for 1D, sine-bell for 2D), and baseline correction.
Protocol D: FT-IR Acquisition
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Place 1-2 mg of the neat solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
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Apply the pressure anvil to ensure uniform contact.
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Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
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Perform a background subtraction using a blank ambient air scan acquired immediately prior.
Conclusion
The structure of 3-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)propanoic acid is conclusively elucidated through an integrated analytical matrix. HR-ESI-MS validates the elemental composition and the presence of the bromine isotope. 1D NMR provides the functional group inventory, while 2D NMR (COSY and HMBC) definitively maps the spatial connectivity of the ABX propanoic acid backbone to the thiazole and bromophenyl rings. FT-IR orthogonally confirms the carboxylic acid moiety, completing a robust, self-validating characterization workflow.
References
- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. nih.gov.
- Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - ProQuest. proquest.com.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. mdpi.com.
- The Evolving Landscape of NMR Structural Elucid
Sources
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]
- 2. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - ProQuest [proquest.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Landscape of NMR Structural Elucidation [mdpi.com]
